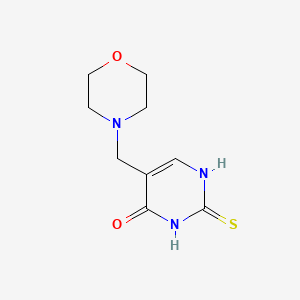

5-(Morpholinomethyl)-2-thiouracil

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c13-8-7(5-10-9(15)11-8)6-12-1-3-14-4-2-12/h5H,1-4,6H2,(H2,10,11,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEPLLSIVTXHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CNC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237845 | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89665-74-7 | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089665747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-(4-morpholinylmethyl)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Morpholinomethyl)-2-thiouracil

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel thymine antimetabolite, 5-(Morpholinomethyl)-2-thiouracil (MMTU). The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a synthetic compound derived from 2-thiouracil, a molecule of significant interest in medicinal chemistry. Thiouracil derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a morpholinomethyl group at the 5-position of the thiouracil ring can significantly influence the compound's physicochemical properties and biological activity. This guide details the synthetic protocol for MMTU via the Mannich reaction and outlines the analytical techniques for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is achieved through a Mannich reaction, a three-component condensation involving 2-thiouracil, formaldehyde, and morpholine.[1] This reaction is a classic method for the aminomethylation of acidic protons located on a carbon atom.

Experimental Protocol: Mannich Reaction

This protocol describes a generalized procedure for the synthesis of this compound.

Materials:

-

2-Thiouracil

-

Formaldehyde (37% aqueous solution)

-

Morpholine

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for pH adjustment, if necessary)

-

Sodium hydroxide (for pH adjustment, if necessary)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers and graduated cylinders

-

Buchner funnel and filter paper

-

pH meter or pH paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-thiouracil in a suitable solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add morpholine followed by the dropwise addition of an aqueous solution of formaldehyde. An equimolar ratio of the three reactants is typically used.

-

Reaction Conditions: The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) for a period of several hours to ensure the completion of the reaction. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce precipitation.

-

Purification: The crude product is collected by filtration, washed with cold solvent (e.g., ethanol or water) to remove unreacted starting materials and impurities, and then dried under vacuum.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system.

Characterization of this compound

A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of the synthesized this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for this compound based on its chemical structure and data from related compounds.

| Parameter | Expected Value/Range |

| Molecular Formula | C₉H₁₃N₃O₂S |

| Molecular Weight | 227.28 g/mol |

| Melting Point | Dependent on purity, typically in the range of 200-300 °C |

| Elemental Analysis | C: 47.56%, H: 5.77%, N: 18.49%, O: 14.08%, S: 14.11% |

| ¹H NMR (DMSO-d₆) | See Table 2 for detailed assignments |

| ¹³C NMR (DMSO-d₆) | See Table 3 for detailed assignments |

| IR (KBr, cm⁻¹) | See Table 4 for key vibrational frequencies |

| Mass Spectrometry (EI) | m/z 227 (M⁺), characteristic fragmentation pattern |

Spectroscopic Data

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of this compound. The expected chemical shifts are detailed below.

Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Thiouracil, N1) | 11.0 - 12.5 | singlet |

| N-H (Thiouracil, N3) | 11.0 - 12.5 | singlet |

| C-H (Thiouracil, C6) | ~7.5 | singlet |

| -CH₂- (Bridge) | ~4.0 - 4.5 | singlet |

| -CH₂- (Morpholine, N-CH₂) | ~2.5 - 3.0 | triplet |

| -CH₂- (Morpholine, O-CH₂) | ~3.5 - 4.0 | triplet |

Table 3: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=S (Thiouracil, C2) | ~175 - 185 |

| C=O (Thiouracil, C4) | ~160 - 170 |

| C-H (Thiouracil, C6) | ~130 - 140 |

| C (Thiouracil, C5) | ~100 - 110 |

| -CH₂- (Bridge) | ~50 - 60 |

| -CH₂- (Morpholine, N-CH₂) | ~50 - 55 |

| -CH₂- (Morpholine, O-CH₂) | ~65 - 70 |

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretching | 3100 - 3300 |

| C-H stretching (aliphatic) | 2800 - 3000 |

| C=O stretching | 1650 - 1700 |

| C=C stretching | 1600 - 1650 |

| C=S stretching | 1100 - 1250 |

| C-O-C stretching | 1050 - 1150 |

Mass spectrometry confirms the molecular weight of the compound. Electron ionization (EI) mass spectrometry is expected to show the molecular ion peak (M⁺) at m/z 227.

Visualization of Processes

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Potential Biological Signaling Pathway

Based on the known activities of 2-thiouracil derivatives, a plausible mechanism of action involves the induction of cell cycle arrest and apoptosis. The diagram below illustrates a potential signaling pathway.

References

Physicochemical Properties of 5-(Morpholinomethyl)-2-thiouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Morpholinomethyl)-2-thiouracil is a synthetic derivative of 2-thiouracil, classified as a potential antimetabolite of thymine.[1] Its structure combines the pharmacologically relevant thiouracil core with a morpholinomethyl substituent at the 5-position, a modification intended to modulate its biological and physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological activities based on its structural class. Due to the limited availability of specific experimental data for this compound in published literature, this guide incorporates comparative data from its parent compound, 2-thiouracil, and related analogs to provide a valuable contextual framework for researchers.

Physicochemical Data

The IUPAC name for this compound is 5-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one.[2] It has a molecular formula of C₉H₁₃N₃O₂S and a molecular weight of 227.28 g/mol .[2] While specific experimental values for properties such as melting point, solubility, pKa, and logP for this compound are not extensively reported, the following table presents available data for structurally related compounds to serve as a benchmark for experimental design and evaluation.

| Property | This compound | 2-Thiouracil (Parent Compound) | 6-Methyl-2-thiouracil | 6-Propyl-2-thiouracil |

| Melting Point (°C) | Data not available | ~340 (decomposes)[3] | ~330 (decomposes) | Data not available |

| Aqueous Solubility | Data not available | Very slightly soluble (1:2000)[3] | Very slightly soluble in cold water; 533.2 mg/L at 25°C[4] | Data not available |

| pKa | Data not available | Data not available | Data not available | Data not available |

| logP (Calculated) | Data not available | -0.3[3] | -0.2[4] | 0.8[5] |

Synthesis and Experimental Protocols

This section details the synthetic route for this compound and provides standardized protocols for the experimental determination of its key physicochemical properties.

Synthesis via Mannich Reaction

This compound is synthesized via a Mannich reaction, which involves the aminoalkylation of an active hydrogen-containing compound.[1][6] In this case, 2-thiouracil is reacted with formaldehyde and morpholine.[1]

References

- 1. A new antimetabolite, 5-morpholinomethyl-2-thiouracil—spectral properties, thermal profiles, antibacterial, antifungal and antitumour studies of some of its metal chelates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 89665-74-7 | Benchchem [benchchem.com]

- 3. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oarjbp.com [oarjbp.com]

The Anticancer Mechanism of 5-(Morpholinomethyl)-2-thiouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Morpholinomethyl)-2-thiouracil (MMTU) is a synthetic derivative of 2-thiouracil, a pyrimidine analog. Emerging research indicates its potential as an anticancer agent, positioning it as a subject of interest in oncology drug development. This technical guide consolidates the current understanding of the mechanism of action of MMTU in cancer, drawing from available studies on the compound and its closely related analogs. It aims to provide a detailed overview for researchers and professionals in the field, covering its role as an antimetabolite, its effects on the cell cycle, and the potential for enhanced activity through metal chelation. While direct, comprehensive studies on MMTU are limited, this guide synthesizes the existing data and extrapolates from analogous compounds to present a coherent mechanistic framework.

Core Mechanism of Action: Antimetabolite Activity

The primary proposed mechanism of action for this compound is as an antimetabolite of thymine.[1][2] As a pyrimidine analog, MMTU is believed to interfere with nucleic acid synthesis, a critical pathway for the proliferation of cancer cells.

A proposed molecular interaction involves the formation of hydrogen bonds between MMTU and the amine groups of nucleic acid bases.[3] This interaction is thought to disrupt the normal metabolic processes involving these bases, thereby inhibiting DNA and RNA synthesis and impeding cell growth.[3]

The structure of MMTU, with its morpholinomethyl substituent at the 5-position of the 2-thiouracil core, likely plays a crucial role in its recognition and interaction with target enzymes and nucleic acid structures.

Downstream Cellular Effects

The antimetabolite activity of MMTU is expected to trigger a cascade of downstream cellular events, culminating in the inhibition of cancer cell proliferation.

Cell Cycle Arrest

Studies have indicated that this compound can induce cell cycle arrest, specifically at the G1 phase.[4] By halting the cell cycle at this checkpoint, MMTU prevents the cell from entering the S phase (DNA synthesis), effectively blocking replication.

Induction of Apoptosis

While direct evidence for MMTU-induced apoptosis is still emerging, studies on closely related novel thiopyrimidine derivatives provide strong indications of this mechanistic pathway. For instance, certain thiopyrimidine analogs have been shown to significantly induce early-stage apoptosis in cancer cell lines such as MCF-7.[2] This apoptotic induction is associated with the accumulation of cells in the subG0-G1 phase of the cell cycle and the overexpression of key apoptotic markers like the Fas receptor and Cytochrome C.[2]

Enhancement of Anticancer Activity through Metal Chelation

A notable aspect of the biological activity of this compound is its enhancement upon chelation with metal ions.[3] Antitumor studies on metal chelates of MMTU have demonstrated that the complexes can exhibit greater activity than the parent compound.[1][3] The observed order of activity for some metal complexes is as follows: MMTU < NiI₂·MMTU < CoBr₂·MMTU < ZnCl₂·MMTU·H₂O < ZnSO₄·MMTU.[3] This suggests that the coordination of metal ions to MMTU can modulate its physicochemical properties, potentially improving its cellular uptake, stability, or interaction with biological targets.

Quantitative Data on Anticancer Activity (Based on Analogous Compounds)

Direct and comprehensive quantitative data for this compound against a wide range of cancer cell lines is not extensively published. However, to provide a relevant context for its potential efficacy, the following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of closely related N-substituted 5-iodouracil derivatives.[5]

| Compound | Cancer Cell Line | IC₅₀ (µg/mL)[5] |

| 1,3-bis(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione | HepG2 (Hepatocellular Carcinoma) | 16.5 |

| A549 (Lung Carcinoma) | 33.0 | |

| HuCCA-1 (Cholangiocarcinoma) | 49.0 | |

| 1-(Cyclohexylmethyl)pyrimidine analog | T47D (Breast Cancer) | 20.0 |

| KB (Oral Epidermoid Carcinoma) | 35.0 | |

| HepG2 (Hepatocellular Carcinoma) | 36.0 | |

| P388 (Murine Leukemia) | 41.47 | |

| HeLa (Cervical Adenocarcinoma) | 46.0 | |

| Another 1,3-disubstituted analog | MOLT-3 (T-lymphoblast) | 37.53 |

Experimental Protocols (Based on Analogous Compounds)

Cell Lines and Culture

A panel of human cancer cell lines would be appropriate for evaluating the anticancer activity of MMTU. Examples include:

-

HepG2 (Hepatocellular Carcinoma)

-

A549 (Lung Carcinoma)

-

MCF-7 (Breast Adenocarcinoma)

-

HeLa (Cervical Adenocarcinoma)

-

KB (Oral Epidermoid Carcinoma)

-

MOLT-3 (T-lymphoblastic Leukemia)

Cells are typically cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL), and maintained in a humidified atmosphere with 5% CO₂ at 37°C.

Cytotoxicity Assays

The in vitro cytotoxicity of MMTU can be determined using various colorimetric assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of MMTU and incubate for an additional 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

-

Crystal Violet Assay:

-

Seed and treat cells as described for the MTT assay.

-

After the incubation period, fix the cells with 95% ethanol.

-

Stain the fixed cells with a crystal violet solution.

-

Lyse the stained cells with a solution of 0.1 N HCl in methanol.

-

Measure the absorbance at 550 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: This assay is similar to the MTT assay but the product is a water-soluble formazan, simplifying the procedure. It is particularly useful for suspension cell lines like MOLT-3.

Cell Cycle Analysis

-

Treat cancer cells with MMTU at its IC₅₀ concentration for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat cells with MMTU as described for cell cycle analysis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations of Mechanisms and Workflows

Caption: Proposed mechanism of action of this compound.

Caption: Experimental workflow for evaluating the anticancer activity of MMTU.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anticancer agents. Its proposed mechanism as a thymine antimetabolite, leading to cell cycle arrest and potentially apoptosis, aligns with established anticancer strategies. The enhanced activity observed with its metal chelates opens an avenue for the design of more potent metallodrugs.

Future research should focus on:

-

Comprehensive in vitro screening: Determining the IC₅₀ values of MMTU against a broad panel of cancer cell lines.

-

Detailed mechanistic studies: Elucidating the specific molecular targets of MMTU and confirming its induction of apoptosis.

-

In vivo efficacy studies: Evaluating the antitumor activity of MMTU and its metal complexes in preclinical animal models.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing new analogs to optimize anticancer potency and selectivity.

A deeper understanding of the molecular pharmacology of this compound will be pivotal in harnessing its full therapeutic potential in oncology.

References

- 1. A new antimetabolite, 5-morpholinomethyl-2-thiouracil—spectral properties, thermal profiles, antibacterial, antifungal and antitumour studies of some of its metal chelates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 89665-74-7 | Benchchem [benchchem.com]

- 5. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Antiviral Activity Spectrum of 5-(Morpholinomethyl)-2-thiouracil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential antiviral activity of 5-(Morpholinomethyl)-2-thiouracil. While direct experimental data on the antiviral spectrum of this specific compound is not extensively available in peer-reviewed literature, this document extrapolates its potential efficacy based on the well-established antiviral properties of the 2-thiouracil scaffold and related 5-substituted derivatives. This guide covers the general synthesis, putative mechanisms of action, and detailed experimental protocols for evaluating the antiviral activity of such compounds, serving as a foundational resource for researchers initiating studies in this area.

Introduction: The Therapeutic Potential of 2-Thiouracil Derivatives

The pyrimidine analog 2-thiouracil is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer, antibacterial, and antiviral properties. The structural similarity of the uracil core to the nucleobases found in RNA and DNA allows these compounds to interfere with various cellular and viral processes. Substitution at the C5 position of the 2-thiouracil ring has been a particularly fruitful strategy for developing novel therapeutic agents with enhanced potency and selectivity. The introduction of a morpholinomethyl group at this position, creating this compound, a Mannich base, is a rational design strategy to potentially enhance bioavailability and target engagement.

While specific studies on this compound are limited, the broader class of 5-substituted 2-thiouracil derivatives has shown promise. For instance, certain 2-thiouracil-5-carbonitrile derivatives have demonstrated promising activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus.[1] This suggests that the 2-thiouracil core is a viable starting point for the development of novel antiviral agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Mannich reaction. This one-pot three-component condensation reaction involves an active hydrogen compound (2-thiouracil), an aldehyde (formaldehyde), and a secondary amine (morpholine).

Figure 1: General synthetic scheme for this compound.

Putative Antiviral Mechanisms and Signaling Pathways

The precise antiviral mechanism of this compound remains to be elucidated. However, based on the mechanisms of other pyrimidine analogs, several potential pathways can be hypothesized. These compounds can act as competitive inhibitors of viral polymerases, be incorporated into viral nucleic acids leading to chain termination, or interfere with other essential viral or host cell enzymes.

A potential mechanism of action could involve the inhibition of a viral RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of many RNA viruses. By mimicking a natural nucleotide, the thiouracil derivative could bind to the active site of the RdRp, thereby halting the synthesis of new viral RNA.

Figure 2: Hypothetical inhibition of viral replication by targeting RdRp.

Experimental Protocols for Antiviral Evaluation

A systematic evaluation of the antiviral activity of this compound would involve a series of in vitro assays. The following protocols provide a general framework for such studies.

Cytotoxicity Assay

Prior to assessing antiviral activity, the cytotoxicity of the compound on the host cell line must be determined. This is crucial to ensure that any observed antiviral effect is not due to cell death.

-

Cell Lines: A panel of relevant cell lines (e.g., Vero, MDCK, A549, Huh-7) should be selected based on the target viruses.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is commonly used.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

-

Add the MTT or MTS reagent and incubate.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assays

Several methods can be employed to determine the antiviral efficacy of the compound.

-

Plaque Reduction Assay: This is a gold-standard assay for quantifying the inhibition of viral replication.

-

Seed host cells in 6- or 12-well plates to form a confluent monolayer.

-

Infect the cells with a known titer of the virus for 1-2 hours.

-

Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubate for several days until viral plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

-

-

Yield Reduction Assay: This assay measures the amount of infectious virus produced in the presence of the compound.

-

Infect cell monolayers with the virus in the presence of different concentrations of the compound.

-

After a full replication cycle (e.g., 24-48 hours), harvest the cell supernatant.

-

Titer the amount of infectious virus in the supernatant using a plaque assay or TCID50 (50% tissue culture infective dose) assay.

-

The EC50 is the concentration that reduces the viral yield by 50%.

-

-

High-Throughput Screening (HTS) Assays: For screening against a large number of viruses or compounds, HTS assays using reporter viruses (e.g., expressing luciferase or fluorescent proteins) can be employed.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Profile of this compound

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A virus | MDCK | Plaque Reduction | Data not available | Data not available | Data not available |

| Herpes Simplex Virus-1 | Vero | Plaque Reduction | Data not available | Data not available | Data not available |

| Dengue Virus | Huh-7 | Yield Reduction | Data not available | Data not available | Data not available |

| Respiratory Syncytial Virus | A549 | Yield Reduction | Data not available | Data not available | Data not available |

Note: The table above is a template. Currently, there is no publicly available data to populate it for this compound.

Figure 3: A generalized workflow for the in vitro screening of antiviral compounds.

Conclusion and Future Directions

While the 2-thiouracil scaffold holds significant promise for the development of novel antiviral agents, the specific antiviral activity spectrum of this compound remains to be defined. The information presented in this technical guide provides a strong foundation for initiating such investigations. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro screening against a diverse panel of RNA and DNA viruses. Subsequent studies should aim to elucidate its mechanism of action and evaluate its efficacy in in vivo models of viral diseases. The exploration of this and other related 5-substituted 2-thiouracil derivatives could lead to the discovery of new and effective antiviral therapies.

References

Unraveling the Antimicrobial Potential of 5-(Morpholinomethyl)-2-thiouracil: A Technical Overview

For Immediate Release

Tiruchirappalli, India – The emergence of drug-resistant pathogens presents a formidable challenge to global health. In the ongoing search for novel antimicrobial agents, the synthetic heterocycle 5-(Morpholinomethyl)-2-thiouracil (MMTU) has been identified as a compound of interest. This technical guide provides a comprehensive analysis of the available scientific literature on the antibacterial and antifungal properties of MMTU, with a focus on its synthesis, and the reported, yet currently limited, biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.

Synthesis of this compound

The primary synthesis of this compound is achieved through a Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located on a substrate. In the case of MMTU, the reactants are 2-thiouracil, formaldehyde, and morpholine. The reaction results in the substitution of a hydrogen atom on the pyrimidine ring of 2-thiouracil with a morpholinomethyl group at the 5-position.

A foundational study by Kamalakannan and Venkappayya outlines the synthesis and characterization of MMTU.[1] While the detailed experimental protocol from this specific publication is not publicly accessible, the general principles of the Mannich reaction provide a basis for its replication.

Antibacterial and Antifungal Properties: Current State of Knowledge

The seminal research on MMTU confirms that the compound has been subjected to antimicrobial and antifungal studies.[1] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values or zones of inhibition against various bacterial and fungal strains, are not available in the public domain. The accessible abstracts and citations of this work allude to these studies but do not provide the granular data necessary for a detailed comparative analysis.

For the benefit of researchers looking to build upon this work, a generalized experimental workflow for antimicrobial susceptibility testing is described below.

General Experimental Protocol for Antimicrobial Susceptibility Testing

The following represents a standard methodology that could be employed to quantitatively assess the antimicrobial properties of this compound.

1. Preparation of Microbial Cultures:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard.

2. Antimicrobial Agent Preparation:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) and then serially diluted to create a range of concentrations for testing.

3. Broth Microdilution Method (for MIC determination):

-

The serial dilutions of MMTU are added to the wells of a 96-well microtiter plate.

-

Each well is then inoculated with the standardized microbial suspension.

-

Positive (microbes with no drug) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

4. Agar Disk Diffusion Method (for Zone of Inhibition):

-

A standardized microbial suspension is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Sterile paper disks impregnated with a known concentration of MMTU are placed on the agar surface.

-

The plates are incubated under suitable conditions.

-

The diameter of the clear zone of no growth around the disk is measured in millimeters.

Visualizing the Path Forward: Experimental Workflow

To guide future research efforts, the following diagrams illustrate the logical workflow for the synthesis and antimicrobial evaluation of this compound.

Caption: Synthesis workflow for this compound via the Mannich reaction.

Caption: Generalized workflow for antimicrobial screening of the target compound.

Future Directions and Conclusion

The initial synthesis and preliminary biological screening of this compound suggest its potential as a scaffold for the development of new antimicrobial agents. However, a significant gap in the publicly available data exists. To fully elucidate the therapeutic potential of MMTU, further research is imperative.

Future studies should focus on:

-

Re-synthesis and full characterization of this compound.

-

Comprehensive in vitro antimicrobial testing against a broad panel of clinically relevant bacterial and fungal pathogens to determine MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.

-

Structure-Activity Relationship (SAR) studies to explore how modifications to the morpholinomethyl or thiouracil moieties affect antimicrobial potency.

-

Mechanism of action studies to identify the cellular targets and pathways disrupted by the compound.

-

In vivo efficacy and toxicity studies in animal models to assess its therapeutic index.

References

The Discovery and Development of Novel Thiouracil Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiouracil, a derivative of uracil where a sulfur atom replaces an oxygen atom, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation and development as antibacterial, anticancer, and antithyroid agents.[1][2] This technical guide provides an in-depth overview of the discovery and development of novel thiouracil derivatives, focusing on their synthesis, biological evaluation, and the crucial structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies and Methodologies

The synthesis of novel thiouracil derivatives often involves multi-step reactions, starting from a core thiouracil moiety and introducing various substituents to modulate the compound's physicochemical properties and biological activity.

General Synthesis of 2-Thiouracil-5-Sulfonamide Derivatives

A common synthetic route to generate 2-thiouracil-5-sulfonamide derivatives begins with the chlorosulfonation of a 6-substituted-2-thiouracil. This intermediate can then be reacted with various amines or other nucleophiles to generate a library of derivatives.

Experimental Protocol: Synthesis of 6-Methyl-4-Oxo-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Sulfonyl Chloride

A mixture of 6-methyl-2-thiouracil (12.5 g, 0.0055 mol) and chlorosulfonic acid (51 mL, 0.055 mol) is refluxed at 120 °C for 8 hours. The reaction mixture is then cooled and poured onto ice. The resulting precipitate is filtered, dried under a vacuum, and recrystallized from a dimethylformamide (DMF)/water mixture to yield the desired sulfonyl chloride intermediate.[3]

Synthesis of Thiouracil Derivatives Containing an Oxadiazole Moiety

Another synthetic approach involves the introduction of heterocyclic moieties, such as oxadiazole, to the thiouracil scaffold. This can be achieved through a multi-step process.

Experimental Protocol: Synthesis of Thiouracil Derivatives with an Oxadiazole Moiety

The synthesis starts with the reaction of aromatic aldehydes with semicarbazide to form a semicarbazone. This is then converted to an oxadiazole ring upon reaction with bromine. The resulting compound is then coupled with a 4-(chloromethyl)benzoyl chloride intermediate. This intermediate is subsequently reacted with a thiouracil derivative to yield the final product. The reaction is typically carried out in a dry solvent like tetrahydrofuran at room temperature.[4]

Biological Activities and Therapeutic Potential

Novel thiouracil derivatives have been extensively evaluated for a range of therapeutic applications, with promising results in several key areas.

Anticancer Activity

Thiouracil derivatives have emerged as a promising class of anticancer agents, with several mechanisms of action being explored.

Certain thiouracil derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which are key enzymes in the epigenetic regulation of gene expression and are often dysregulated in cancer.[5][6][7] Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells.

A series of novel uracil and thiouracil derivatives were designed and synthesized as HDAC inhibitors.[6] Several of these compounds exhibited promising cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer).[6][7] For instance, compound 7e from one study showed potent inhibitory activity against HDAC1 and HDAC4 and induced cell cycle arrest at the G0-G1 phase and apoptosis in HCT116 cells.[5][7] Another compound, 5m , was found to be a potent inhibitor of HDAC1 and superior to the known inhibitor trichostatin A against HDAC4.[6][8]

Table 1: Cytotoxic Activity of Selected Thiouracil Derivatives against Cancer Cell Lines

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

| 5a | MCF-7 | 11 ± 1.6 | [9] |

| 5b | HCT-116 | 21 ± 2.4 | [9] |

| 5f | MCF-7 | 9.3 ± 3.4 | [9] |

| 5i | HepG2 | 4 ± 1 | [10] |

| 5k | HepG2 | 5 ± 2 | [10] |

| 5m | HepG2 | 3.3 ± 0.56 | [10] |

| Sorafenib (Reference) | MCF-7 | 141 ± 3 | [9] |

| Sorafenib (Reference) | HCT-116 | 177 ± 0.93 | [9] |

| Sorafenib (Reference) | HepG2 | 17 ± 2.3 | [10] |

Other thiouracil derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. A series of 2-thiouracil-5-sulfonamide derivatives were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines.[3][11] Compounds 6b, 6d-g, and 7b demonstrated promising anticancer activity and significant inhibition of CDK2A.[11] The most active compound, 6e , induced cell growth arrest at different phases of the cell cycle in various cancer cell lines and stimulated apoptosis.[11]

Experimental Workflow: Anticancer Activity Screening

Caption: Workflow for the synthesis and biological evaluation of anticancer thiouracil derivatives.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria has spurred the search for novel antibacterial agents. Thiouracil derivatives have shown promise as inhibitors of bacterial enzymes essential for survival.

A key target in the development of new antibacterials is the SecA ATPase, a crucial component of the bacterial protein secretion system.[4][12][13] Several series of novel thiouracil derivatives have been synthesized and shown to inhibit SecA ATPase.

One study focused on thiouracil derivatives containing an oxadiazole moiety.[4] Compound 9g from this series exhibited promising antibacterial activity and an IC50 value of 19.9 µg/mL against SecA ATPase, which was lower than the lead compound.[4] Another series of derivatives incorporating an acyl thiourea moiety also yielded potent SecA inhibitors, with compounds 7c and 7u showing higher inhibitory activities than the lead compound.[13]

Table 2: Antibacterial Activity of Selected Thiouracil Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 against SecA ATPase (µg/mL) | Reference |

| 9g | Bacillus amyloliquefaciens | - | 19.9 | [4] |

| 9n | Bacillus amyloliquefaciens | - | - | [4] |

| 7c | Bacillus amyloliquefaciens | - | Higher than lead compound | [13] |

| 7u | Bacillus amyloliquefaciens | - | Higher than lead compound | [13] |

| Derivative 2 | Staphylococcus aureus | 24 ± 0.1 | - | [14] |

| Derivative 2 | Bacillus subtilis | 19.5 ± 0.3 | - | [14] |

Signaling Pathway: SecA-Mediated Protein Translocation and its Inhibition

Caption: Inhibition of bacterial protein secretion by thiouracil derivatives targeting SecA ATPase.

Antithyroid Activity

Thiouracil and its derivatives, most notably propylthiouracil (PTU), have long been used in the treatment of hyperthyroidism.[1][15][16] They act by inhibiting the production of thyroid hormones.[17] The mechanism is believed to involve the inhibition of thyroid peroxidase, an enzyme essential for the iodination of thyroglobulin.[15]

Recent research has focused on developing novel thiouracil derivatives with improved efficacy and safety profiles compared to existing antithyroid drugs.[15][16] Structure-activity relationship (SAR) studies have been conducted to optimize the interaction of these compounds with their target, mammalian lactoperoxidase (LPO), which serves as a model for thyroid peroxidase.[15][16] These studies have shown that modifications at various positions of the thiouracil ring can significantly impact antithyroid activity.[15] For instance, a number of designed compounds demonstrated a greater ability to reduce serum T4 levels in hyperthyroid rats by 3% to 60% compared to PTU.[15][18]

Table 3: Effect of Thiouracil Derivatives on Thyroid Hormone Levels in Hyperthyroid Rats

| Treatment | Mean Serum T3 Level | Mean Serum T4 Level | Reference |

| Euthyroid Control | Normal | Normal | [15] |

| Hyperthyroid Control | Significantly Increased | Significantly Increased | [15] |

| PTU (10 mg/kg) | Reduced | Reduced | [15] |

| Novel Derivatives (10 mg/kg) | Comparable to PTU | 3% to 60% greater reduction than PTU | [15][18] |

Logical Relationship: Development of Novel Antithyroid Thiouracil Derivatives

Caption: The logical progression for the development of improved antithyroid thiouracil derivatives.

Conclusion

The thiouracil scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, from anticancer and antibacterial to antithyroid effects, underscore the versatility of this chemical entity. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The strategic application of structure-activity relationship studies, coupled with advanced synthetic methodologies and robust biological screening, will be pivotal in translating the promise of these compounds into clinically effective therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New thiouracil derivatives as histone deacetylase inhibitors and apoptosis inducers: design, synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antimicrobial activities of thiouracil derivatives containing triazolo-thiadiazole as SecA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.ekb.eg [journals.ekb.eg]

- 15. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thiouracil: Comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 5-(Morpholinomethyl)-2-thiouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiouracil derivatives represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. The introduction of various substituents at the 5-position of the 2-thiouracil scaffold has been a key strategy in the development of novel therapeutic agents. This technical guide focuses on the in vitro evaluation of the cytotoxicity of 5-(Morpholinomethyl)-2-thiouracil, a Mannich base derivative of 2-thiouracil.

While the synthesis of this compound (also referred to as MMTU) has been reported, and its potential as an antitumor agent has been investigated, detailed public-domain data on its specific in vitro cytotoxicity is limited.[1] Therefore, this guide will provide a comprehensive overview of the methodologies used to assess the cytotoxicity of such compounds and will present available data on closely related 5-substituted-2-thiouracil derivatives to offer a comparative context.

Data Presentation: Cytotoxicity of 5-Substituted-2-Thiouracil Derivatives

Due to the limited availability of specific quantitative cytotoxicity data for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of other 5-substituted-2-thiouracil derivatives against various cancer cell lines. This data is intended to provide a comparative baseline for researchers working with similar compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-Fluorouracil (Reference Drug) | HT-29 (Colon Cancer) | 5.00 ± 0.004 µg/mL | [2] |

| HCT116 (Colon Cancer) | 13.72 µM | [3] | |

| HT29 (Colon Cancer) | 106.8 µM | [3] | |

| Various 5-Trifluoromethylpyrimidine Derivatives | A549 (Lung Cancer) | 0.35 µM (for compound 9u) | [4] |

| MCF-7 (Breast Cancer) | 3.24 µM (for compound 9u) | [4] | |

| PC-3 (Prostate Cancer) | 5.12 µM (for compound 9u) | [4] | |

| Mannich bases of chalcone analogues | Molt 4/C8 (T-lymphocytes) | 0.2–10 µM | [5] |

| CEM (T-lymphocytes) | 0.2–10 µM | [5] | |

| P388 (Murine Leukemia) | 0.2–10 µM | [5] | |

| L1210 (Murine Leukemia) | 0.2–10 µM | [5] |

Experimental Protocols

The following are detailed methodologies for two common in vitro cytotoxicity assays, the MTT and SRB assays, which are suitable for evaluating the cytotoxic potential of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (this compound)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to reduce background noise.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids of cellular proteins.

Materials:

-

Sulphorhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Tris-base solution (10 mM, pH 10.5)

-

Cell culture medium

-

Test compound

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

-

Drying: Allow the plates to air dry completely.

-

Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: General workflow for in vitro cytotoxicity evaluation.

Signaling Pathway Implicated in Thiouracil Derivative-Induced Apoptosis

While the precise signaling pathway for this compound is not elucidated, many cytotoxic agents, including 5-fluorouracil (a related pyrimidine analog), are known to induce apoptosis. The Bcl-2 family of proteins plays a crucial role in regulating apoptosis.[6] The following diagram illustrates a simplified intrinsic apoptotic pathway that could be investigated.

Caption: Simplified intrinsic apoptosis pathway.

References

- 1. A new antimetabolite, 5-morpholinomethyl-2-thiouracil—spectral properties, thermal profiles, antibacterial, antifungal and antitumour studies of some of its metal chelates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of 5-(Morpholinomethyl)-2-thiouracil as a Potential Thymidylate Synthase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidylate synthase (TS) remains a pivotal and validated target in oncology, responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. Its inhibition leads to "thymineless death," a cornerstone of many chemotherapeutic strategies. The uracil scaffold has historically served as a foundational element in the design of TS inhibitors, most notably with the clinical success of 5-fluorouracil (5-FU). This whitepaper explores the preliminary investigation of 5-(Morpholinomethyl)-2-thiouracil as a potential thymidylate synthase inhibitor. While direct enzymatic inhibition data for this specific compound is not yet publicly available, this document synthesizes the existing knowledge on its synthesis and general biological activity, and provides a comprehensive guide to the experimental protocols required for its thorough evaluation as a TS inhibitor. This guide is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of novel 2-thiouracil derivatives.

Introduction to Thymidylate Synthase as a Therapeutic Target

Thymidylate synthase (EC 2.1.1.45) is a critical enzyme in the folate pathway, catalyzing the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing N⁵,N¹⁰-methylenetetrahydrofolate as the one-carbon donor. This reaction is the sole de novo source of thymidylate, making TS essential for DNA synthesis and cell proliferation. Consequently, TS has been a major target for anticancer drug development for several decades. Inhibitors of TS can be broadly categorized into nucleotide and folate analogs. The well-established anticancer agent 5-fluorouracil is a prodrug that is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the folate cofactor, thereby inhibiting the enzyme. The clinical utility of TS inhibitors underscores the continued interest in developing novel compounds with improved efficacy, selectivity, and resistance profiles.

Synthesis and Known Biological Profile of this compound

This compound is a synthetic derivative of 2-thiouracil. Its synthesis is achieved through a Mannich reaction involving 2-thiouracil, formaldehyde, and morpholine[1].

While specific data on the thymidylate synthase inhibitory activity of this compound is not extensively documented in publicly available literature, preliminary studies have reported on its broader biological activities. The compound and its metal chelates have been investigated for their antimicrobial, antifungal, and general antitumor properties[1]. These initial findings suggest that the molecule is biologically active, warranting a more focused investigation into its specific molecular targets, such as thymidylate synthase. The structural similarity to the uracil core provides a strong rationale for its evaluation as a potential TS inhibitor.

Experimental Protocols for Evaluation as a Thymidylate Synthase Inhibitor

A thorough investigation of this compound's potential as a thymidylate synthase inhibitor requires a multi-faceted approach, encompassing enzymatic assays, cell-based assays, and potentially structural biology studies.

Thymidylate Synthase Inhibition Assays

3.1.1. Spectrophotometric Assay

This assay continuously monitors the enzymatic reaction by measuring the increase in absorbance at 340 nm, which results from the conversion of tetrahydrofolate to dihydrofolate.

-

Reagents and Buffers:

-

Tris-HCl buffer (pH 7.4)

-

dUMP (deoxyuridine monophosphate)

-

N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate)

-

Recombinant human thymidylate synthase

-

2-mercaptoethanol

-

MgCl₂

-

NaEDTA

-

This compound (dissolved in DMSO)

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, 2-mercaptoethanol, MgCl₂, dUMP, and CH₂H₄folate.

-

Add varying concentrations of this compound to the reaction mixture. An equivalent volume of DMSO should be used as a vehicle control.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding a pre-determined amount of thymidylate synthase enzyme.

-

Immediately measure the change in absorbance at 340 nm over a period of 3-5 minutes using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

3.1.2. Tritium Release Assay

This highly sensitive method measures the release of tritium from [5-³H]dUMP as it is converted to dTMP.

-

Reagents and Buffers:

-

All reagents from the spectrophotometric assay.

-

[5-³H]dUMP (radiolabeled substrate)

-

Activated charcoal suspension

-

Scintillation cocktail

-

-

Procedure:

-

The reaction is set up similarly to the spectrophotometric assay, but with [5-³H]dUMP used as the substrate.

-

After the reaction is allowed to proceed for a set time at 37°C, it is terminated by adding an acid (e.g., perchloric acid).

-

An activated charcoal suspension is added to the mixture to bind the unreacted [5-³H]dUMP.

-

The mixture is centrifuged to pellet the charcoal.

-

An aliquot of the supernatant, containing the released tritiated water (³H₂O), is mixed with a scintillation cocktail.

-

The amount of radioactivity is quantified using a liquid scintillation counter.

-

The level of inhibition is determined by comparing the radioactivity in the presence of the inhibitor to the control.

-

Cell-Based Assays

3.2.1. Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

-

Data Presentation

For a comprehensive evaluation, the quantitative data obtained from the aforementioned assays should be systematically organized.

Table 1: In Vitro Thymidylate Synthase Inhibition

| Compound | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |

| This compound | Spectrophotometric | TBD | TBD | TBD |

| This compound | Tritium Release | TBD | TBD | TBD |

| 5-Fluorouracil (Control) | Spectrophotometric | Value | Value | Known |

| Pemetrexed (Control) | Spectrophotometric | Value | Value | Known |

TBD: To be determined through experimentation.

Table 2: In Vitro Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |

| This compound | MCF-7 | TBD | TBD |

| This compound | HCT-116 | TBD | TBD |

| 5-Fluorouracil (Control) | MCF-7 | Value | Value |

| 5-Fluorouracil (Control) | HCT-116 | Value | Value |

TBD: To be determined through experimentation.

Visualizations: Pathways and Workflows

To better illustrate the concepts and processes involved in this preliminary investigation, the following diagrams are provided.

Caption: The catalytic cycle of thymidylate synthase and the point of inhibition.

Caption: A typical experimental workflow for evaluating a novel TS inhibitor.

Caption: Logical progression for the investigation of a potential TS inhibitor.

Conclusion and Future Directions

This compound represents an intriguing starting point for the development of novel thymidylate synthase inhibitors. Its structural analogy to uracil, coupled with its known biological activity, provides a solid foundation for a more in-depth investigation. The experimental protocols detailed in this whitepaper offer a clear roadmap for elucidating its specific inhibitory activity against thymidylate synthase and for quantifying its cytotoxic effects on cancer cells.

Future studies should focus on executing these protocols to generate the crucial quantitative data needed to fill the gaps in our current knowledge. Should this compound prove to be a potent inhibitor of thymidylate synthase with significant anticancer activity, further research into its mechanism of action, potential for overcoming drug resistance, and structure-activity relationships through the synthesis of analogs would be warranted. Ultimately, a systematic and rigorous evaluation, as outlined in this guide, will determine the true potential of this compound as a lead for the development of next-generation cancer therapeutics.

References

The Pivotal Role of the Morpholinomethyl Group in Thiouracil Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a morpholinomethyl group to the thiouracil scaffold has emerged as a significant strategy in medicinal chemistry for the development of novel therapeutic agents. This technical guide explores the multifaceted role of this functional group, detailing its impact on the physicochemical properties, biological activities, and structure-activity relationships (SAR) of thiouracil compounds. The morpholine moiety, a privileged structure in drug design, often imparts favorable characteristics that can enhance the therapeutic potential of the parent thiouracil molecule.

The Influence of the Morpholinomethyl Group on Physicochemical and Pharmacokinetic Properties

The morpholine ring is frequently incorporated into bioactive molecules to improve their drug-like properties. Its advantageous physicochemical and metabolic characteristics, along with facile synthetic introduction, make it a valuable tool for medicinal chemists. The presence of the morpholinomethyl group can lead to:

-

Enhanced Aqueous Solubility: The morpholine ring, with its heteroatoms, can participate in hydrogen bonding, which generally improves the solubility of the compound in aqueous media. This is a crucial factor for bioavailability.

-

Improved Pharmacokinetics: A large body of in vivo studies has demonstrated the potential of the morpholine moiety to bestow compounds with desirable drug-like properties and improved pharmacokinetics[1]. This includes influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Receptor-Binding Affinity: The morpholine group can be an integral component of a pharmacophore, contributing to selective affinity for a wide range of biological receptors[1].

Synthesis of Morpholinomethyl Thiouracil Derivatives

The primary method for introducing a morpholinomethyl group onto a thiouracil core is the Mannich reaction. This three-component condensation reaction involves an active hydrogen-containing compound (the thiouracil), formaldehyde, and a secondary amine (morpholine).

Caption: General workflow for the Mannich reaction to synthesize morpholinomethyl-thiouracil.

A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.

Biological Activities of Morpholinomethyl Thiouracil Compounds

The addition of the morpholinomethyl group has been shown to modulate the biological activity of thiouracil derivatives, particularly in the realms of anticancer and antimicrobial applications.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of thiouracil derivatives bearing a morpholine moiety against various cancer cell lines. For instance, a series of 4-bisarylurea thiouracil derivatives have shown significant anticancer activity against MCF-7 and MDA-MB-231 human breast cancer cell lines[2].

Table 1: Anticancer Activity of Selected Thiouracil Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 6c | MCF-7 | 9.23 ± 0.6 | [2] |

| MDA-MB-231 | 7.72 ± 0.6 | [2] | |

| 6e | MCF-7 | 7.94 | [2] |

| MDA-MB-231 | 6.67 | [2] |

Note: The structures of compounds 6c and 6e are complex 4-bisarylurea thiouracil derivatives and not simple morpholinomethyl thiouracils. This data highlights the anticancer potential of thiouracil derivatives with complex substitutions that may include morpholine-like structures, though a direct comparison with a simple morpholinomethyl group is not available in this specific study.

The anticancer mechanism of these compounds can be multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways.

Thiouracil derivatives have been shown to interfere with critical signaling pathways involved in cancer progression, such as the PI3K/Akt and Wnt/β-catenin pathways.

Caption: Inhibition of the PI3K/Akt signaling pathway by thiouracil derivatives.

Proteomic analysis of cells treated with certain thiouracil derivatives revealed a significant dysregulation of apoptosis, angiogenesis, VEGF signaling, Rho signal transduction, and PI3K-Akt signaling pathways[2].

Another important pathway implicated in cancer is the Wnt/β-catenin signaling pathway. Some thiouracil conjugates have been found to induce autophagy by downregulating this pathway in human breast cancer cells[3].

Caption: Downregulation of the Wnt/β-catenin pathway by thiouracil derivatives, leading to autophagy.

Antimicrobial Activity

Thiouracil derivatives have also been investigated for their antimicrobial properties. The introduction of different substituents on the thiouracil ring can significantly influence their activity against various bacterial and fungal strains. While direct comparative data for morpholinomethyl-substituted thiouracils is limited, the general structure-activity relationships suggest that modifications at the N-3 position can impact antimicrobial efficacy.

Table 2: Antimicrobial Activity of a Propylthiouracil Derivative

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Derivative 2 | Staphylococcus aureus | 50 | [4] |

| Bacillus subtilis | 50 | [4] |

Note: "Derivative 2" is 3-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)quinoline-4-carbonitrile, a complex derivative of propylthiouracil. This data indicates the potential for antimicrobial activity in substituted thiouracils.

Experimental Protocols

Synthesis of 3-Morpholinomethyl-6-propyl-2-thiouracil (General Procedure)

This protocol describes a typical Mannich reaction for the synthesis of a N-morpholinomethyl thiouracil derivative.

-

Reaction Setup: In a round-bottom flask, dissolve 6-propyl-2-thiouracil (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add aqueous formaldehyde (37%, 1.2 equivalents) followed by morpholine (1.2 equivalents) dropwise while stirring.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, often by recrystallization from a suitable solvent (e.g., ethanol), to yield the desired 3-morpholinomethyl-6-propyl-2-thiouracil.

-

Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

-

Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour[5].

-

Staining: Wash the plates with water and air dry. Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes[5].

-

Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye[5].

-

Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye[6].

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader[5][7]. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth)[8][9][10].

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard[11].

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 105 CFU/mL[9]. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours[11].

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[9][10].

Conclusion

The incorporation of a morpholinomethyl group into the thiouracil structure represents a promising avenue for the development of new therapeutic agents with enhanced anticancer and antimicrobial activities. This is largely attributed to the favorable physicochemical and pharmacokinetic properties imparted by the morpholine moiety. The Mannich reaction provides a straightforward and efficient method for the synthesis of these derivatives. Further research focusing on direct comparative studies of thiouracil compounds with and without the morpholinomethyl substitution is warranted to fully elucidate the specific contributions of this functional group to the biological activity and to optimize the design of future drug candidates. The exploration of their effects on various cellular signaling pathways will also be crucial in understanding their mechanisms of action and identifying potential therapeutic targets.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Investigating the multi-mechanistic anticancer effects of 4-bisarylurea thiouracil derivatives in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiouracil and triazole conjugate induces autophagy through the downregulation of Wnt/β‐catenin signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.ekb.eg [journals.ekb.eg]

- 5. SRB assay for measuring target cell killing [protocols.io]

- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. Broth microdilution reference methodology | PDF [slideshare.net]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Methodological & Application

Application Notes & Protocols: Standard Operating Procedures for Antiviral Assays with Thiouracil Analogs

Introduction

Thiouracil analogs, a class of nucleoside analogs, represent a promising area of research for the development of novel antiviral therapeutics.[1][2][3] Like other nucleoside analogs, their mechanism of action often involves the inhibition of viral polymerases, leading to the termination of viral genome replication.[1][4][5] The evaluation of these compounds requires a systematic approach using standardized in vitro assays to determine their efficacy, cytotoxicity, and mechanism of action. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the antiviral potential of thiouracil analogs.

The following protocols outline a comprehensive workflow, from initial cytotoxicity screening to specific antiviral efficacy assays and mechanistic studies. Adherence to these standardized procedures is crucial for generating reproducible and comparable data.

Overall Experimental Workflow

The evaluation of thiouracil analogs follows a multi-step process. It begins with determining the cytotoxicity of the compounds on host cells to identify non-toxic concentrations for subsequent antiviral testing. This is followed by efficacy assays to measure the inhibition of viral replication. Finally, mechanistic studies, such as quantitative PCR, can elucidate the specific stage of the viral life cycle being targeted.

Caption: General workflow for screening thiouracil analogs for antiviral activity.

Cytotoxicity Assays

Before assessing antiviral activity, it is essential to determine the cytotoxicity of the thiouracil analogs to the host cells. This ensures that any observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of the host cells. The MTT assay is a common colorimetric method for this purpose.[6][7]

Protocol 1: MTT Cytotoxicity Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

-

Host cells appropriate for the virus of interest (e.g., Vero, Huh-7)

-

96-well cell culture plates

-

Complete cell culture medium

-

Thiouracil analog stock solutions (dissolved in DMSO)

-

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of the thiouracil analogs in cell culture medium. Include a vehicle control (DMSO at the same concentration as in the compound dilutions) and a cell-only control (no compound).

-

Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).[8]

-